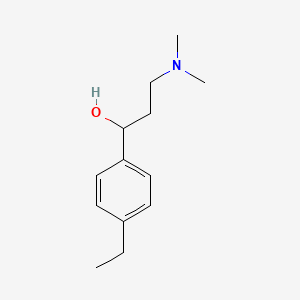
3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a dimethylamino group, an ethyl-substituted phenyl ring, and a hydroxyl group attached to a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine and a suitable reducing agent. One common method is the reductive amination of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one.
Reduction: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropan-1-ol
- 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol
- 3-(Dimethylamino)-1-(4-isopropylphenyl)propan-1-ol
Uniqueness
3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
CAS番号 |
733703-95-2 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h5-8,13,15H,4,9-10H2,1-3H3 |
InChIキー |
LFPHJFLMDCHKFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


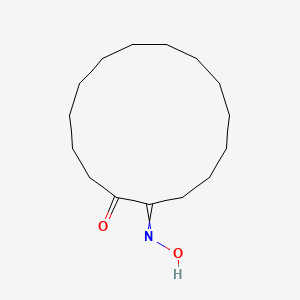
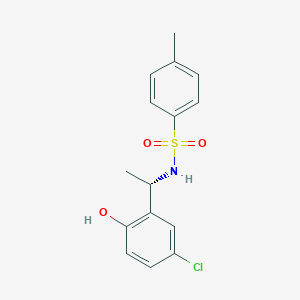
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
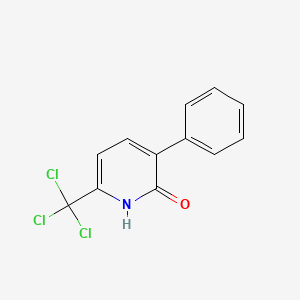
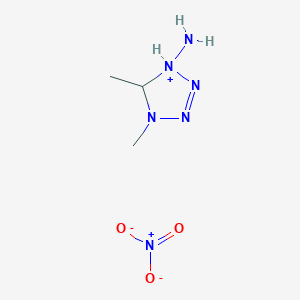


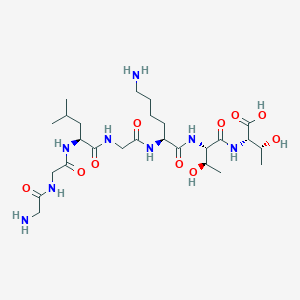
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)

